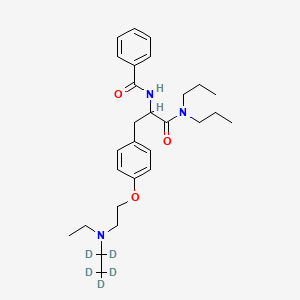

Tiropramide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H41N3O3 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

N-[1-(dipropylamino)-3-[4-[2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]phenyl]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32)/i3D3,7D2 |

InChI Key |

FDBWMYOFXWMGEY-BBWXTLFWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC)CCOC1=CC=C(C=C1)CC(C(=O)N(CCC)CCC)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Tiropramide-d5: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Tiropramide-d5, a deuterated analog of the antispasmodic agent Tiropramide. The focus of this document is on the isotopic purity and stability of this compound, offering detailed methodologies for its assessment and summarizing key data to support its use in research and drug development.

Introduction to Tiropramide and the Role of Deuteration

Tiropramide is a smooth muscle relaxant used for the treatment of spastic pain of the gastrointestinal system.[1] Its mechanism of action is multifaceted, primarily involving the inhibition of phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[2][3] Tiropramide also exhibits anticholinergic properties and inhibits calcium ion influx, further contributing to its spasmolytic effects.[4][5]

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage.[6] This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can result in reduced metabolic clearance, increased half-life, and potentially a more favorable side-effect profile.[6] this compound is a stable isotope-labeled version of Tiropramide, designed for use as an internal standard in quantitative bioanalytical assays or as a potential therapeutic agent with an altered metabolic fate.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic enrichment is essential for its utility as an internal standard and for ensuring the desired pharmacological effects if used as a therapeutic agent.

Quantitative Assessment of Isotopic Purity

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Table 1: Hypothetical Isotopic Purity Data for a Batch of this compound

| Parameter | Specification | Result | Method |

| Isotopic Enrichment | ≥ 98% | 99.2% | LC-HRMS |

| Chemical Purity | ≥ 99.0% | 99.7% | HPLC-UV |

| d0 Content | ≤ 1.0% | 0.3% | LC-HRMS |

| d1-d4 Content | ≤ 1.0% | 0.5% | LC-HRMS |

| Position of Deuteration | Confirmed | Conforms | 2H NMR |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol for Isotopic Purity Determination by LC-HRMS

This protocol outlines a general procedure for the determination of the isotopic enrichment of this compound.

Objective: To quantify the percentage of this compound and the relative abundance of other isotopic variants (d0-d4).

Instrumentation:

-

Liquid Chromatograph (LC) system

-

High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)

Reagents and Materials:

-

This compound reference standard

-

Tiropramide non-deuterated reference standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Sample Preparation: Prepare solutions of this compound and the non-deuterated standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation from potential impurities.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

HRMS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan MS

-

Mass Range: m/z 100-1000

-

Resolution: > 60,000 FWHM

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of Tiropramide (d0) and this compound.

-

From the full scan mass spectrum of the this compound peak, determine the area of the monoisotopic peak for this compound and the corresponding peaks for the d0 to d4 isotopologues.

-

Calculate the isotopic enrichment using the following formula:

-

% Isotopic Enrichment = (Area of d5 peak / Sum of areas of d0 to d5 peaks) x 100

-

-

Stability of this compound

Stability testing is crucial to ensure that the quality of a drug substance does not change with time under the influence of various environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

While specific stability data for this compound is not publicly available, a comprehensive forced degradation study on Tiropramide HCl provides a strong indication of its stability profile.[9][10] It can be anticipated that the stability of this compound will be comparable to its non-deuterated counterpart under similar conditions.

Summary of Tiropramide HCl Stability

Forced degradation studies on Tiropramide HCl were conducted according to the International Council for Harmonisation (ICH) guidelines.[9] The results indicated that Tiropramide is susceptible to degradation under acidic, basic, and oxidative stress conditions, while it is stable under neutral, thermal, and photolytic conditions.[9][10]

Table 2: Summary of Forced Degradation Studies on Tiropramide HCl

| Stress Condition | Conditions | Observation |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Significant degradation |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 12h | Significant degradation |

| Oxidative | 3% H2O2 at RT for 48h | Degradation observed |

| Thermal | 105°C for 72h (solid state) | Stable |

| Photolytic | UV and fluorescent light | Stable |

Source: Adapted from studies on Tiropramide HCl.[9][10]

Experimental Protocol for Forced Degradation Studies

This protocol is based on the published studies for Tiropramide HCl and is applicable for assessing the stability of this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Instrumentation:

-

HPLC with a photodiode array (PDA) detector

-

LC-MS/MS (e.g., Q-TOF or Orbitrap) for characterization of degradation products

-

pH meter

-

Hot plate/oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 80°C. Withdraw samples, neutralize, and analyze.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor the degradation by HPLC.

-

Thermal Degradation: Expose solid this compound to dry heat at 105°C. Analyze samples at different time points.

-

Photolytic Degradation: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Analysis:

-

Develop a stability-indicating HPLC method capable of separating the intact drug from all degradation products.

-

Characterize the structure of significant degradation products using LC-MS/MS.

Tiropramide's Mechanism of Action: Signaling Pathway

Understanding the mechanism of action of Tiropramide is essential for interpreting its pharmacological effects. The primary pathways leading to smooth muscle relaxation are illustrated below.

Conclusion

This technical guide has provided a framework for understanding and evaluating the isotopic purity and stability of this compound. While specific data for the deuterated compound is limited in public literature, the methodologies and data from its non-deuterated analog, Tiropramide HCl, serve as a robust foundation for its assessment. The provided experimental protocols and diagrams offer practical guidance for researchers and drug development professionals working with this compound. Rigorous analytical characterization, as outlined in this guide, is paramount to ensuring the quality, efficacy, and safety of this and other deuterated compounds.

References

- 1. cstti.com [cstti.com]

- 2. Tiropramide - Wikipedia [en.wikipedia.org]

- 3. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

Technical Guide to Commercial Tiropramide-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the commercial availability and application of Tiropramide-d5 for research purposes. This compound, a deuterium-labeled analog of the smooth muscle antispasmodic Tiropramide, is an essential tool for pharmacokinetic and bioanalytical studies. This document provides a detailed overview of its commercial suppliers, typical product specifications, and a representative experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Commercial Availability and Specifications

Sourcing high-purity, well-characterized stable isotope-labeled compounds is fundamental for the accuracy and reproducibility of experimental results. The following table summarizes the key commercial suppliers of this compound for research use. It is important to note that while typical specifications are provided, researchers should always refer to the batch-specific Certificate of Analysis (CofA) for precise data.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Chemical Purity | Typical Isotopic Enrichment |

| MedChemExpress | This compound | HY-116755S | C₂₈H₃₆D₅N₃O₃ | 472.67 | >98% | >99 atom % D |

| TLC Pharmaceutical Standards | This compound Oxalate | T-7910 | C₂₈H₃₆D₅N₃O₃ • C₂H₂O₄ | 562.71 | >98% | >99 atom % D |

Disclaimer: The purity and isotopic enrichment values are typical for research-grade materials and may vary between batches. Always consult the supplier's documentation for exact specifications.

Application in Bioanalytical Research

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of Tiropramide in biological matrices such as plasma, serum, and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Because this compound is chemically identical to Tiropramide, it co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. This allows for the correction of variations that may occur during sample preparation and analysis, leading to highly accurate and precise quantification of the analyte.

Experimental Protocol: Quantification of Tiropramide in Human Plasma by LC-MS/MS

The following is a detailed methodology for the determination of Tiropramide concentration in human plasma, adapted from established bioanalytical methods. This protocol employs this compound as an internal standard.

1. Materials and Reagents

-

Tiropramide reference standard

-

This compound internal standard

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Internal Standard Stock Solution: 1.0 mg/mL of this compound in methanol.

-

Internal Standard Working Solution: 50 ng/mL of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

-

Protein Precipitation Reagent: Acetonitrile containing 0.1% (v/v) formic acid.

2. Sample Preparation

-

Aliquot 50 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (50 ng/mL) to each tube.

-

Vortex mix for 30 seconds.

-

Add 200 µL of the protein precipitation reagent.

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: Equilibrate at 20% B

-

-

MS/MS Detection (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Tiropramide: 468.4 -> 114.2 (Quantifier), 468.4 -> 86.1 (Qualifier)

-

This compound: 473.4 -> 114.2

-

-

4. Data Analysis and Quantification

-

Integrate the peak areas for both the Tiropramide and this compound MRM transitions.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by performing a linear regression of the peak area ratios versus the known concentrations of the calibration standards.

-

Determine the concentration of Tiropramide in the unknown samples by interpolating their peak area ratios against the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.

Caption: Experimental workflow for the quantification of Tiropramide.

Caption: Conceptual diagram of internal standard correction for analytical variability.

Tiropramide-d5: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical certificate of analysis (CoA) and specifications for Tiropramide-d5, a deuterated analog of the antispasmodic drug Tiropramide. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies associated with this stable isotope-labeled standard.

Introduction to this compound

Tiropramide is a smooth muscle relaxant used for the treatment of spasmodic pain, particularly in the gastrointestinal and urinary tracts. Its deuterated analog, this compound, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Tiropramide in biological matrices through mass spectrometry-based assays. The incorporation of five deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug.

Certificate of Analysis (CoA): A Summary of Quality

A Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch. While the exact format may vary between suppliers, a comprehensive CoA will typically include the information summarized in the tables below.

Identification and Chemical Properties

This section of the CoA confirms the identity and fundamental chemical properties of this compound.

| Parameter | Specification | Typical Analytical Method |

| Product Name | This compound | - |

| CAS Number | Not available (Tiropramide: 55837-29-1) | - |

| Chemical Formula | C₂₈H₃₆D₅N₃O₃ | Mass Spectrometry |

| Molecular Weight | 472.70 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol | Solvent Solubility Test |

Purity and Impurity Profile

The purity of this compound is a critical parameter, and the CoA provides a detailed breakdown of its purity and any detected impurities.

| Parameter | Specification | Typical Analytical Method |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry / Nuclear Magnetic Resonance (NMR) |

| Chemical Purity | ≥98% | HPLC / NMR |

| Residual Solvents | Conforms to ICH Q3C guidelines | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Water Content | ≤0.5% | Karl Fischer Titration |

Experimental Protocols

The following sections detail the typical methodologies for the key experiments cited in a this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is employed to assess the chemical purity of this compound by separating it from any non-deuterated Tiropramide and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Tiropramide (e.g., 230 nm).

-

Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of this compound.

-

Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to this compound and any remaining unlabeled Tiropramide (M+0) and partially labeled species are measured. The isotopic purity is calculated from the relative abundance of the fully deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and the positions of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).

-

Procedure: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of Tiropramide. The absence or significant reduction of signals at the deuterated positions in the ¹H NMR spectrum confirms the location of the deuterium atoms.

Visualizations: Workflows and Signaling Pathways

Logical Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a deuterated standard like this compound.

An In-depth Technical Guide to Deuterated Internal Standards in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards in pharmacology. By leveraging the subtle yet significant mass difference imparted by deuterium substitution, these standards have become an indispensable tool for enhancing the reliability and robustness of bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This document will delve into the synthesis of these standards, their critical role in mitigating matrix effects, detailed experimental protocols for their application in pharmacokinetic and metabolic studies, and the visualization of their utility in tracing metabolic pathways.

The Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium. This seemingly minor modification results in a compound that is chemically identical to the analyte of interest but possesses a higher molecular weight. This unique characteristic allows it to be distinguished by a mass spectrometer while co-eluting with the unlabeled analyte during chromatographic separation. The fundamental principle behind their use is to provide a reliable reference point that experiences the same analytical process variations as the analyte, thereby enabling accurate quantification.[1][2]

The primary advantages of using deuterated internal standards in pharmacological analysis include:

-

Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[3] Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a similar manner, allowing for accurate correction of these effects.[3]

-

Correction for Variability in Sample Preparation: Losses during extraction, reconstitution, and other sample handling steps can introduce significant variability. The deuterated internal standard, when added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.

-

Improved Assay Precision and Accuracy: By accounting for variations in both the sample matrix and the analytical procedure, deuterated internal standards significantly improve the precision and accuracy of quantitative bioanalytical methods.[4]

Synthesis of Deuterated Internal Standards

The synthesis of deuterated internal standards is a critical step that requires careful consideration of the position and number of deuterium atoms to be incorporated. The goal is to create a stable standard that will not undergo hydrogen-deuterium exchange during sample preparation or analysis. Common synthetic approaches include:

-

Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often catalyzed by an acid or base.

-

Reduction with Deuterated Reagents: Carbonyl groups can be reduced to hydroxyl groups with the incorporation of deuterium using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

-

Catalytic Deuteration: Unsaturated bonds, such as double or triple bonds, can be saturated with deuterium gas (D₂) in the presence of a metal catalyst.

-

Total Synthesis with Deuterated Precursors: For more complex molecules, a multi-step synthesis may be employed, starting with commercially available deuterated building blocks.

The position of the deuterium label is crucial. It should be placed on a part of the molecule that is not metabolically active to avoid in-vivo H/D exchange and to ensure that the internal standard and analyte have the same metabolic fate.

Quantitative Data on the Impact of Deuterated Internal Standards

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize the impact on assay precision and accuracy.

Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard for the Analysis of an Immunosuppressant Drug.[4]

| Analyte Concentration (ng/mL) | Precision (%CV) without Deuterated IS | Precision (%CV) with Deuterated IS |

| Low QC (15) | 12.8 | 4.5 |

| Mid QC (150) | 9.5 | 3.2 |

| High QC (1200) | 8.7 | 2.8 |

QC: Quality Control, %CV: Percent Coefficient of Variation

Table 2: Comparison of Assay Accuracy with and without a Deuterated Internal Standard for the Analysis of an Immunosuppressant Drug.[4]

| Analyte Concentration (ng/mL) | Accuracy (%Bias) without Deuterated IS | Accuracy (%Bias) with Deuterated IS |

| Low QC (15) | -8.2 | -1.5 |

| Mid QC (150) | -5.1 | 0.8 |

| High QC (1200) | -3.4 | 1.2 |

QC: Quality Control, %Bias: Percent Bias from the nominal concentration

Experimental Protocols

General Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a pharmacokinetic study employing a deuterated internal standard.

References

Methodological & Application

Application Note: High-Throughput Analysis of Tiropramide in Human Plasma using Tiropramide-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiropramide is a potent antispasmodic agent used for the treatment of smooth muscle spasms associated with various gastrointestinal, biliary, and urogenital tract disorders.[1][2][3] Its therapeutic efficacy is attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes the binding of calcium ions to the sarcoplasmic reticulum, leading to smooth muscle relaxation.[2][3][4] Accurate and reliable quantification of Tiropramide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tiropramide in human plasma, employing its stable isotope-labeled analog, Tiropramide-d5, as an internal standard to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

Tiropramide reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium formate

-

Formic acid

-

Human plasma (with anticoagulant)

2. Sample Preparation: Liquid-Liquid Extraction

-

Thaw frozen human plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C8 or C18 reversed-phase column (e.g., Luna C8, 50 x 2.0 mm, 5 µm).[5][6]

-

Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate buffer (pH 4.5).[5][6]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Optimized Mass Spectrometer Parameters

| Parameter | Tiropramide | This compound (Predicted) |

| Precursor Ion (m/z) | 525.4 | 530.4 |

| Product Ion (m/z) | 114.2 | 114.2 or 119.2 |

| Dwell Time (ms) | 200 | 200 |

| Collision Energy (eV) | Optimized for signal | Optimized for signal |

| Cone Voltage (V) | Optimized for signal | Optimized for signal |

Note: The exact product ion for this compound would need to be determined experimentally but is predicted based on the stable isotope label position.

Results and Discussion

This LC-MS/MS method demonstrates excellent performance for the quantification of Tiropramide in human plasma. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for variations in sample preparation and matrix effects, leading to high precision and accuracy. The method is validated over a linear range suitable for pharmacokinetic studies.

Table 2: Summary of Method Validation Parameters (Representative Data)

| Validation Parameter | Result |

| Linearity Range | 2.0 - 200 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.998[5] |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[5] |

| Intra-day Precision (%CV) | 2.8 - 7.8%[5] |

| Inter-day Precision (%CV) | 6.7 - 8.9%[5] |

| Recovery | 50.2 - 53.1%[5] |

The data presented is a summary of representative values from published literature on Tiropramide analysis and may not be specific to the use of this compound.

Visualizations

Caption: Tiropramide's signaling pathway leading to smooth muscle relaxation.

Caption: Experimental workflow for Tiropramide analysis in plasma.

Caption: Logical relationship of an internal standard in quantitative analysis.

References

- 1. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. rxhive.zynapte.com [rxhive.zynapte.com]

- 4. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of tiropramide in human plasma by LC/MS/MS -Proceedings of the PSK Conference | 학회 [koreascience.kr]

Application Note: Quantitative Analysis of Tiropramide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the quantitative analysis of Tiropramide in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Tiropramide-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies of Tiropramide.

Introduction

Tiropramide is an antispasmodic drug used for the treatment of smooth muscle spasms. Accurate and reliable quantification of Tiropramide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. While various analytical methods have been developed for this purpose, the use of a stable isotope-labeled internal standard like this compound with LC-MS/MS offers significant advantages in terms of selectivity, sensitivity, and mitigation of matrix effects. This document provides a detailed protocol for the validation and application of such a method.

Experimental

Materials and Reagents

-

Tiropramide hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

-

Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)

Stock and Working Solutions

-

Tiropramide Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiropramide hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Tiropramide Working Solutions: Prepare serial dilutions of the Tiropramide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Analytical Method

Sample Preparation

A protein precipitation method is employed for the extraction of Tiropramide and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the appropriate Tiropramide working solution (for calibration standards and QCs) or blank diluent (for blank samples).

-

Add 400 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18, 50 x 2.1 mm, 3.5 µm

-

Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 80 |

| 3.5 | 80 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

-

Ion Source: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Tiropramide | 519.4 | 114.1 | 100 | 25 |

| This compound | 524.4 | 119.1 | 100 | 25 |

(Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.)

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the representative validation data.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 500 ng/mL.

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Tiropramide | 1 - 500 | > 0.995 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four QC levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85 | 85 - 115 |

| Medium | 100 | > 85 | 85 - 115 |

| High | 400 | > 85 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Tiropramide in human plasma.

Logical Relationship of Method Components

Caption: Interrelationship of the analytical method components.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Tiropramide in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method suitable for regulated bioanalytical studies. The simple protein precipitation sample preparation and rapid chromatographic analysis allow for high-throughput processing of samples.

Application Note: Development and Validation of a Bioanalytical Method for Tiropramide in Human Plasma using Tiropramide-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Tiropramide in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tiropramide-d5 as the stable isotope-labeled internal standard (IS). The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C8 column. The method has been validated to demonstrate high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Tiropramide is an antispasmodic agent used for the treatment of spasmodic pain in the gastrointestinal, biliary, and urinary tracts.[1][2] Accurate determination of Tiropramide concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample processing and matrix effects. This document provides a comprehensive protocol for the development and validation of a bioanalytical method for Tiropramide using this compound.

Experimental Protocols

Materials and Reagents

-

Tiropramide hydrochloride reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free, sourced from an accredited blood bank)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Luna C8 (or equivalent), 50 x 2.0 mm, 5 µm

-

Data acquisition and processing software

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tiropramide and this compound by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Prepare serial dilutions of the Tiropramide stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve construction.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

-

Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

Column: Luna C8, 50 x 2.0 mm, 5 µm

-

Mobile Phase:

-

A: 10 mM Ammonium formate in water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to ensure separation from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ion pairs for Tiropramide and this compound should be optimized by direct infusion of the standard solutions into the mass spectrometer.

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2.0 - 200 ng/mL (r ≥ 0.998)[5] |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[5] |

| Intra-day Precision (CV%) | 2.8 - 7.8%[5] |

| Inter-day Precision (CV%) | 6.7 - 8.9%[5] |

| Accuracy (% Bias) | Within ±15% of nominal values |

| Recovery | 50.2 - 53.1% for Tiropramide[5] |

Note: The data presented are based on a published method for Tiropramide and are representative of the expected performance of the method described herein.[5]

Visualizations

Bioanalytical Method Workflow

Caption: Workflow for the bioanalytical quantification of Tiropramide.

Conclusion

The described LC-MS/MS method for the determination of Tiropramide in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The method meets the general requirements for bioanalytical method validation and is suitable for application in clinical and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics and bioequivalence of tiropramide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction Method for the Quantification of Tiropramide in Human Plasma Using Tiropramide-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of Tiropramide from human plasma samples for quantitative analysis, utilizing its deuterated analogue, Tiropramide-d5, as an internal standard.

Introduction

Tiropramide is a medication used for the treatment of smooth muscle spasms. Accurate and reliable quantification of Tiropramide in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and clean extracts, making it ideal for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note details a robust SPE method for the extraction of Tiropramide from human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

Tiropramide reference standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

SPE cartridges: Reversed-phase C18, 100 mg, 1 mL

Instrumentation

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Stock and Working Solutions Preparation

-

Tiropramide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tiropramide reference standard in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Tiropramide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation and Solid-Phase Extraction Protocol

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

-

Centrifuge the samples at 4000 rpm for 5 minutes to precipitate proteins.

-

-

Solid-Phase Extraction Workflow:

-

Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute Tiropramide and this compound from the cartridge with 1 mL of methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analytical Conditions

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate Tiropramide from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Tiropramide: Precursor ion > Product ion (specific m/z values to be determined)

-

This compound: Precursor ion > Product ion (specific m/z values to be determined)

-

Data Presentation

The following tables summarize the quantitative performance of the SPE method for Tiropramide.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | ≤ 15 | ≤ 15 | 85 - 115 |

| Low QC | 3 | ≤ 15 | ≤ 15 | 85 - 115 |

| Mid QC | 100 | ≤ 15 | ≤ 15 | 85 - 115 |

| High QC | 800 | ≤ 15 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Tiropramide | 85 - 95 | 90 - 110 |

| This compound | 88 - 98 | 92 - 108 |

Visualization of the Experimental Workflow

The following diagram illustrates the solid-phase extraction workflow for Tiropramide.

Caption: Workflow diagram of the solid-phase extraction protocol for Tiropramide.

Application Note: Quantitative Analysis of Tiropramide in Human Plasma using Matrix-Matched Calibration with Tiropramide-d5 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tiropramide is a synthetic antispasmodic agent derived from tyrosine, prescribed for the relief of abdominal pain and discomfort associated with functional gastrointestinal disorders.[1] It functions by increasing intracellular cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells and promoting the binding of calcium ions to the sarcoplasmic reticulum, which leads to muscle relaxation.[1][2] Accurate quantification of Tiropramide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3]

The use of a stable isotope-labeled internal standard, such as Tiropramide-d5, is the preferred method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Deuterated internal standards are chemically identical to the analyte and co-elute, allowing for effective correction of matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and precision.[4]

Matrix effects, caused by co-eluting endogenous components in the sample matrix, can significantly impact the ionization efficiency of the analyte and the internal standard, leading to inaccurate quantification.[3] The preparation of calibration curves in the same biological matrix as the study samples (matrix-matched calibration) is a widely accepted strategy to compensate for these effects and ensure the reliability and reproducibility of the bioanalytical method.[5]

This application note provides a detailed protocol for the quantitative analysis of Tiropramide in human plasma using a matrix-matched calibration curve with this compound as the internal standard. The methodology is based on LC-MS/MS, a technique renowned for its high sensitivity and specificity.[6]

Signaling Pathway of Tiropramide in Smooth Muscle Relaxation

Tiropramide exerts its spasmolytic effect on smooth muscle cells through a multi-faceted mechanism that ultimately leads to muscle relaxation.[7] The primary actions involve the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentration.[7][8]

Caption: Tiropramide's mechanism of action in smooth muscle cells.

Experimental Protocols

Materials and Reagents

-

Tiropramide reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Microcentrifuge tubes

-

Pipettes and tips

Stock and Working Solutions Preparation

-

Tiropramide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tiropramide reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Tiropramide Working Solutions: Prepare a series of working solutions by serially diluting the Tiropramide stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for spiking into the plasma matrix.

-

This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.

Preparation of Matrix-Matched Calibration Standards and Quality Control (QC) Samples

-

Blank Plasma: Use screened, drug-free human plasma as the blank matrix.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the appropriate Tiropramide working solutions to achieve final concentrations ranging from, for example, 2.0 to 200 ng/mL.

-

QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

Caption: Workflow for plasma sample preparation.

Protocol:

-

To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the this compound IS working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix the samples for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are example LC-MS/MS parameters and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tiropramide: To be determinedthis compound: To be determined |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation

The following tables present representative quantitative data for the bioanalytical method validation of Tiropramide, based on published literature.[2]

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 2.0 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 2.0 | ≤ 7.8 | 91.1 - 108.9 | ≤ 8.9 | 93.3 - 106.7 |

| Low | 5.0 | ≤ 6.5 | 92.4 - 107.6 | ≤ 7.2 | 94.1 - 105.9 |

| Medium | 50 | ≤ 5.1 | 94.9 - 105.1 | ≤ 6.8 | 95.2 - 104.8 |

| High | 150 | ≤ 2.8 | 97.2 - 102.8 | ≤ 6.7 | 96.5 - 103.5 |

| (Data adapted from reference) |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Mean Recovery (%) |

| Tiropramide | 5.0 | 50.2 |

| Tiropramide | 50 | 51.5 |

| Tiropramide | 150 | 53.1 |

| Internal Standard | 100 | 60.9 |

| (Data adapted from reference) |

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of Tiropramide in human plasma. The use of a deuterated internal standard, this compound, coupled with matrix-matched calibration, effectively mitigates matrix effects and ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.[5] The provided protocols can be adapted and optimized for various research applications in drug development and clinical studies.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Tiropramide-d5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiropramide-d5. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of Tiropramide, an antispasmodic drug.[1] In drug development and clinical research, deuterated compounds like this compound are primarily used as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the non-deuterated Tiropramide in a sample, while maintaining very similar chemical and chromatographic properties. This ensures accurate and precise quantification of Tiropramide in biological matrices.

Q2: Where are the deuterium atoms located in this compound?

A2: While the exact positions of the five deuterium atoms (d5) can vary between manufacturers, they are typically placed on a part of the molecule that is less susceptible to metabolic modification or chemical exchange. Common locations for deuteration include aromatic rings or alkyl chains. It is crucial to obtain the certificate of analysis from the supplier to confirm the specific positions of the deuterium labels.

Q3: What is isotopic exchange and why is it a concern for this compound?

A3: Isotopic exchange is a process where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa. This is a significant concern because it can lead to a decrease in the isotopic purity of the this compound internal standard. If the internal standard's isotopic distribution changes, it can compromise the accuracy of the quantitative bioanalytical method, leading to unreliable data.

Q4: Under what conditions is this compound susceptible to degradation or isotopic exchange?

A4: Tiropramide has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[2][3] These conditions can also promote isotopic exchange, particularly if the deuterium labels are on atoms that can participate in acid-base chemistry (e.g., adjacent to carbonyl groups or on aromatic rings activated by certain functional groups). Storage of deuterated compounds in acidic or basic solutions should generally be avoided.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound, with a focus on identifying and resolving issues related to isotopic exchange.

Problem 1: Unexpected peaks in the mass spectrum of this compound standard.

-

Question: I am seeing peaks corresponding to d4, d3, etc., in my this compound standard. What could be the cause?

-

Answer: This observation strongly suggests that back-exchange (loss of deuterium) is occurring. The number of deuterium atoms lost will determine the mass shift observed.

Problem 2: Inconsistent or drifting internal standard response.

-

Question: The peak area of my this compound internal standard is fluctuating between injections or decreasing over the course of an analytical run. Why is this happening?

-

Answer: This could be due to ongoing isotopic exchange in the autosampler or sample matrix. Changes in pH or temperature of the prepared samples can accelerate this process. It could also be related to the overall stability of the compound.

Problem 3: Poor accuracy and precision in the quantification of Tiropramide.

-

Question: My quality control samples are failing, and the accuracy and precision of my assay are poor. Could this be related to the internal standard?

-

Answer: Yes, if the isotopic purity of the this compound is compromised due to exchange, its concentration will be miscalculated, leading to inaccurate quantification of the analyte, Tiropramide.

Quantitative Data Summary

The following table summarizes the expected mass shifts in the mass spectrum of this compound due to isotopic exchange. The monoisotopic mass of Tiropramide is approximately 467.31 g/mol . The exact mass of this compound will be about 5 Da higher.

| Isotopic Species | Number of Deuterium Atoms Lost | Approximate Mass Shift (Da) | Potential Cause |

| This compound | 0 | 0 | Stable internal standard |

| Tiropramide-d4 | 1 | -1 | Isotopic back-exchange |

| Tiropramide-d3 | 2 | -2 | Isotopic back-exchange |

| Tiropramide-d2 | 3 | -3 | Isotopic back-exchange |

| Tiropramide-d1 | 4 | -4 | Isotopic back-exchange |

| Tiropramide-d0 | 5 | -5 | Complete isotopic back-exchange or presence of unlabeled Tiropramide |

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Stability in Solution

This protocol is designed to evaluate the stability of the deuterium labels on this compound under various solvent and pH conditions.

Materials:

-

This compound

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic acid, Ammonium hydroxide

-

Water (LC-MS grade)

-

LC-MS/MS system

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution Preparation: Prepare a series of 1 µg/mL working solutions of this compound in the following solvents:

-

50:50 Acetonitrile:Water (Neutral)

-

50:50 Acetonitrile:Water with 0.1% Formic Acid (Acidic)

-

50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide (Basic)

-

-

Incubation: Aliquot the working solutions and incubate them at room temperature and 4°C.

-

LC-MS/MS Analysis:

-

Inject the solutions onto the LC-MS/MS system at time points 0, 2, 4, 8, and 24 hours.

-

Use a suitable C18 column and a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.

-

Monitor the mass transitions for this compound and its potential back-exchanged products (d4, d3, etc.).

-

-

Data Analysis:

-

Calculate the peak areas for each isotopic species at each time point.

-

Plot the percentage of the d5 peak area relative to the total peak area of all isotopic species over time for each condition. A significant decrease in the d5 percentage indicates isotopic exchange.

-

Protocol 2: Evaluation of Isotopic Exchange in Biological Matrix

This protocol assesses the stability of this compound in a biological matrix (e.g., plasma) during sample processing.

Materials:

-

This compound

-

Blank biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Spike a known concentration of this compound into the blank biological matrix.

-

Vortex and allow the sample to equilibrate for 15 minutes at room temperature.

-

Perform protein precipitation by adding 3 volumes of cold protein precipitation solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

-

Incubation of Processed Sample:

-

Analyze an aliquot of the supernatant immediately (T=0).

-

Keep the remaining supernatant in the autosampler at a controlled temperature (e.g., 10°C) and re-inject at regular intervals (e.g., every 2 hours for 12 hours).

-

-

LC-MS/MS Analysis:

-

Use the same LC-MS/MS method as described in Protocol 1.

-

Monitor the mass transitions for this compound and its back-exchanged products.

-

-

Data Analysis:

-

Monitor the ratio of the peak area of this compound to any back-exchanged products over time. A change in this ratio indicates instability in the processed sample.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Optimizing MS/MS Parameters for Tiropramide and Tiropramide-d5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiropramide and its deuterated internal standard, Tiropramide-d5, using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Tiropramide and this compound in positive electrospray ionization (ESI+) mode?

A1: The selection of precursor and product ions is critical for developing a sensitive and specific LC-MS/MS method. Based on fragmentation patterns, the following multiple reaction monitoring (MRM) transitions are recommended:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Tiropramide | 468.3 | 100.1 | The precursor ion corresponds to [M+H]⁺. The product ion is a characteristic fragment. |

| Tiropramide | 468.3 | 86.1 | An alternative or confirmatory product ion. |

| This compound | 473.3 | 100.1 | The precursor ion corresponds to [M+D]⁺ or [M-H+6D]⁺, assuming d5 substitution on a non-ionizable part of the molecule. The product ion may not contain the deuterium label. |

| This compound | 473.3 | 91.1 | An alternative product ion, potentially containing the deuterium label (mass shift from 86.1). |

Q2: How do I optimize the collision energy (CE) for Tiropramide and this compound?

A2: Collision energy significantly impacts the fragmentation of the precursor ion and the intensity of the product ions. To optimize CE:

-

Infuse a standard solution of Tiropramide (or this compound) directly into the mass spectrometer.

-

Set the mass spectrometer to monitor the desired precursor ion.

-

Acquire product ion spectra across a range of CE values (e.g., 5 to 50 eV in 2-5 eV increments).

-

Plot the intensity of the target product ion(s) against the collision energy.

-

The optimal CE is the value that produces the highest and most stable product ion intensity. This process is often automated in modern mass spectrometer software.

Q3: What is the role of cone voltage (or declustering potential) and how can I optimize it?

A3: The cone voltage influences the transmission of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can induce in-source fragmentation.

-

While infusing a standard solution, monitor the precursor ion intensity.

-

Ramp the cone voltage across a range of values (e.g., 10 to 80 V).

-

The optimal cone voltage will be the value that maximizes the precursor ion signal without causing significant in-source fragmentation. A balance is needed to efficiently transfer ions while minimizing premature fragmentation.[1][2]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Signal for Tiropramide/Tiropramide-d5 | 1. Incorrect MS/MS transitions. 2. Suboptimal ionization source parameters (e.g., temperature, gas flows). 3. Inefficient sample extraction or sample degradation. 4. Instrument malfunction. | 1. Verify the precursor and product ion m/z values. 2. Optimize source parameters such as gas temperature, nebulizer gas flow, and capillary voltage.[3] 3. Review the sample preparation protocol for potential losses. Ensure sample stability. 4. Perform instrument calibration and diagnostics. |

| High Background Noise or Interferences | 1. Matrix effects from the biological sample (ion suppression or enhancement).[4][5] 2. Contamination from solvents, tubing, or sample collection tubes. 3. Co-elution of isobaric interferences. | 1. Improve chromatographic separation to separate Tiropramide from interfering matrix components.[4] 2. Use high-purity solvents and pre-cleaned labware. 3. Evaluate different product ions for better specificity. |

| Poor Peak Shape | 1. Incompatible mobile phase with the stationary phase. 2. Column overload. 3. Secondary interactions with the column. | 1. Ensure the mobile phase pH is appropriate for Tiropramide (a basic compound). The use of a buffer like ammonium formate is common.[6][7][8] 2. Reduce the injection volume or sample concentration. 3. Consider a different column chemistry or the addition of a mobile phase modifier. |

| Inconsistent Results or Poor Reproducibility | 1. Variability in sample preparation. 2. Unstable electrospray. 3. Fluctuations in instrument performance. | 1. Ensure consistent and precise execution of the sample extraction procedure. The use of an internal standard like this compound is crucial to correct for variability. 2. Optimize the electrospray probe position and ensure a stable spray. 3. Regularly perform system suitability tests to monitor instrument performance. |

Experimental Protocols

Optimization of MS/MS Parameters

This protocol outlines the general procedure for optimizing the collision energy and cone voltage for Tiropramide and this compound.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Tiropramide and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to a final concentration of 100-1000 ng/mL for infusion.

-

-

Direct Infusion Setup:

-

Infuse the diluted standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Set the mass spectrometer to operate in positive electrospray ionization mode.

-

-

Precursor Ion Optimization (Cone Voltage):

-

Set the mass spectrometer to scan for the precursor ion of Tiropramide (m/z 468.3) or this compound (m/z 473.3).

-

Acquire data while ramping the cone voltage (or equivalent parameter, e.g., declustering potential) over a relevant range (e.g., 10-80 V).

-

Determine the cone voltage that provides the maximum intensity for the precursor ion.

-

-

Product Ion Optimization (Collision Energy):

-

Set the cone voltage to the optimized value from the previous step.

-

Select the precursor ion for fragmentation.

-

Acquire product ion spectra while ramping the collision energy over a suitable range (e.g., 5-50 eV).

-

Identify the most abundant and stable product ions.

-

For each selected product ion, perform a more detailed collision energy optimization to find the value that maximizes its signal.

-

LC-MS/MS Method for Quantification

This protocol is a representative example based on published methods.[6][9]

-

Chromatographic Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 4.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute Tiropramide.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Use the optimized transitions for Tiropramide and this compound.

-

Source Parameters: Optimize gas temperatures and flow rates for the specific instrument and flow rate used.

-

Visualizations

Caption: Workflow for MS/MS Parameter Optimization.

Caption: Troubleshooting Logic for Tiropramide Analysis.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selection of the Optimum Electrospray Voltage for Gradient Elution LC-MS Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of tiropramide in human plasma by LC/MS/MS -Proceedings of the PSK Conference | 학회 [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitigating matrix effects in Tiropramide analysis with Tiropramide-d5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Tiropramide using Tiropramide-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Tiropramide analysis?